[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)
Description
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.H2O4S/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20;1-5(2,3)4/h4-10H,21H2,1-3H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXDWPOLNOWHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate, often referred to in literature as a sulfated derivative, exhibits significant biological activity due to its structural characteristics. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.43 g/mol. The presence of the isopropyl and trifluoromethyl groups contributes to its lipophilicity, which may influence its interaction with biological membranes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3NO3 |
| Molecular Weight | 417.43 g/mol |
| Exact Mass | 417.155178 g/mol |
| InChI Key | REMHUQDRBALOSJ-UHFFFAOYSA-N |
Sulfation is a critical phase II metabolic process that enhances the solubility and excretion of various compounds. In the case of [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate, sulfation may lead to both detoxification and bioactivation pathways depending on the structural features of the sulfated product.
- Detoxification : The sulfated form typically increases water solubility, facilitating renal excretion.
- Bioactivation : Certain sulfated metabolites can become reactive intermediates that bind covalently to cellular macromolecules, potentially leading to mutagenicity or carcinogenicity .
Biological Activity
Research indicates that compounds with similar structural motifs have shown promising biological activities, particularly in cancer research and enzymatic inhibition studies:
- Anticancer Activity : Analogous compounds have demonstrated significant inhibition against various cancer cell lines, including leukemia . The mechanism often involves modulation of key signaling pathways or direct cytotoxic effects on tumor cells.
- Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in estrogen biosynthesis .
Case Studies
- Tamoxifen Metabolism : A study highlighted how sulfation affects the biological fate of tamoxifen, where different sulfation sites led to distinct biological outcomes—detoxification versus bioactivation . This underscores the importance of understanding sulfation patterns in drug metabolism.
- Inhibition Studies : In a series of experiments involving analogs of [2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate, compounds exhibited IC50 values ranging from 700 nM to 10 nM against specific cancer cell lines, showcasing their potential as therapeutic agents .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure: A biphenyl ether scaffold with a trifluoromethyl (-CF₃) group at the 5-position and an isopropyl-methylphenoxy substituent at the 2-position.
- Functional Groups: Amine (-NH₂) group (protonated as a sulfate salt). Trifluoromethyl group (electron-withdrawing, influencing electronic properties). Phenoxy ether linkage (imparts rigidity and influences lipophilicity).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique properties arise from its substituent arrangement and salt form. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Trifluoromethyl (-CF₃) Group : Present in both the target compound and pyrimidine derivative , this group enhances metabolic stability and electron-deficient character, improving interactions with hydrophobic binding pockets.
- Sulfate Salt : Compared to acetate salts (e.g., (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine acetate ), sulfate salts generally exhibit higher thermal stability and lower hygroscopicity .
Solubility :
- The sulfate salt form of the target compound improves aqueous solubility (critical for bioavailability) compared to freebase analogues like Ethyl (2-nitro-5-(trifluoromethyl)phenyl)acetate .
- In contrast, methyl 2-amino-5-(trifluoromethyl)nicotinate (a non-salt derivative) shows lower solubility in polar solvents due to the absence of ionic interactions .
Stability :
- Sulfate salts (e.g., target compound and (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine sulfate ) demonstrate superior stability under ambient conditions compared to acetate salts, which may hydrolyze in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
